

4-Nitrososulfamethoxazole: A Technical Guide to Chemical Stability and Degradation Pathways

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Compound of Interest

Compound Name: 4-Nitrososulfamethoxazole

Cat. No.: B028833

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Introduction

4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. As a nitroso derivative, it is characterized by the presence of a nitroso group (-NO) attached to the aromatic ring of the sulfamethoxazole structure, which significantly influences its biological activity and chemical stability. The formation of SMX-NO has been implicated in the idiosyncratic toxicity associated with sulfamethoxazole, making the study of its stability and degradation crucial for understanding its toxicological profile and for the development of safer drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the chemical stability and degradation pathways of **4-Nitrososulfamethoxazole**.

Chemical Properties

| Property | Value | Source |
|--------------------|--|--------|
| CAS Number | 131549-85-4 | [1] |
| Molecular Formula | C ₁₀ H ₉ N ₃ O ₄ S | [1] |
| Molecular Weight | 267.26 g/mol | [2] |
| Appearance | Yellow to Dark Yellow Solid | [3] |
| Solubility | Soluble in organic solvents; variable solubility in water. | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [3] |

Chemical Stability

The intrinsic chemical stability of **4-Nitrososulfamethoxazole** is a critical factor in its reactivity and toxic potential. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and understand the molecule's stability profile. According to the International Council for Harmonisation (ICH) guidelines, such studies typically involve exposure to stress conditions including hydrolysis (acidic and basic), oxidation, heat, and light.[3][4][5]

While specific quantitative stability data for **4-Nitrososulfamethoxazole** is not extensively available in the public domain, this section outlines the expected stability profile based on the chemistry of nitroso compounds and related research on sulfamethoxazole degradation.

Hydrolytic Stability

The susceptibility of a drug substance to hydrolysis is evaluated across a wide range of pH values.[6] For **4-Nitrososulfamethoxazole**, hydrolysis would likely involve the cleavage of the sulfonamide bond or reactions involving the nitroso group.

Quantitative Data on Hydrolytic Stability of **4-Nitrososulfamethoxazole**

| pH Condition | Temperature (°C) | Half-life (t _{1/2}) | Degradation Products |
|--------------------------|--------------------|---|----------------------|
| Acidic (e.g., 0.1 N HCl) | Data not available | Expected: Sulfanilamide, 3-amino-5-methylisoxazole, and other related compounds. | |
| Neutral (e.g., pH 7) | Data not available | | |
| Basic (e.g., 0.1 N NaOH) | Data not available | | |

Photostability

Photostability testing is crucial to determine if a substance is prone to degradation upon exposure to light.^[5] Nitroso compounds can be susceptible to photolytic cleavage.

Quantitative Data on Photostability of 4-Nitrososulfamethoxazole

| Light Source | Intensity | Duration | Degradation (%) | Degradation Products |
|----------------|---------------|---------------|--------------------|--|
| UV Irradiation | ICH compliant | ICH compliant | Data not available | Expected: Denitrosation products, ring-opened products. |
| Visible Light | ICH compliant | ICH compliant | Data not available | |

Thermal Stability

Thermal degradation studies help to understand the stability of the molecule at elevated temperatures.

Quantitative Data on Thermal Stability of 4-Nitrososulfamethoxazole

| Temperature (°C) | Duration | Degradation (%) | Degradation Products |
|------------------|----------|--------------------|--|
| Various | Various | Data not available | Based on studies of sulfamethoxazole, thermal degradation may lead to the release of aniline and 3-amino-5-methylisoxazole.[7] |

Degradation Pathways

The degradation of **4-Nitrososulfamethoxazole** can proceed through several pathways, including reaction with biological nucleophiles and abiotic degradation under various environmental conditions.

Reaction with Glutathione and Thiols

A primary detoxification and degradation pathway for **4-Nitrososulfamethoxazole** in biological systems is its reaction with reduced glutathione (GSH) and other cellular thiols, such as cysteine residues in proteins.[3][4]

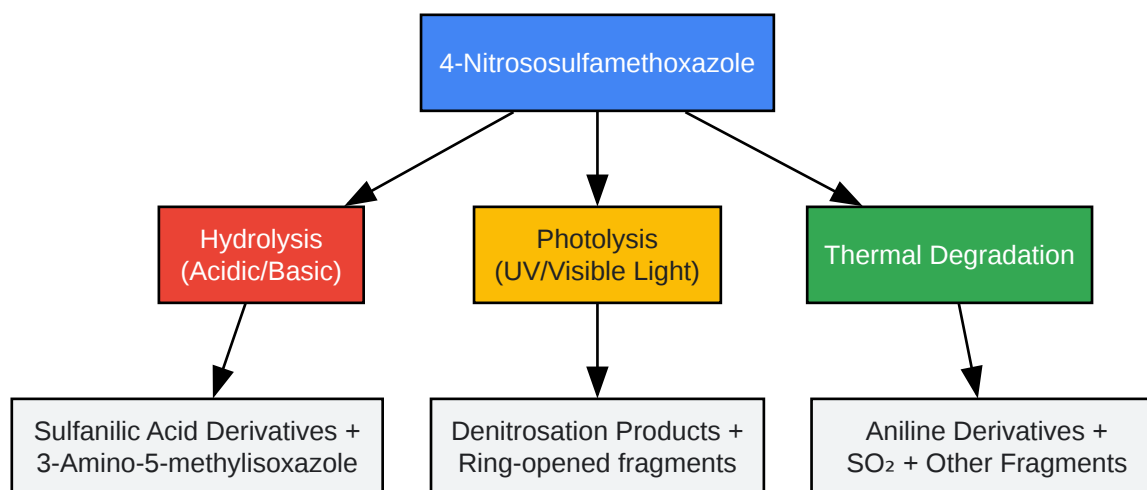
- **Formation of a Semimercaptal Conjugate:** GSH rapidly reacts with the electrophilic nitroso group of SMX-NO to form a labile N-hydroxy-sulfenamide (semimercaptal) conjugate.[3]
- **Rearrangement to Sulfinamide:** This initial adduct can rapidly rearrange to a more stable sulfinamide conjugate.[3]
- **Thiolytic Cleavage:** At physiologically relevant concentrations of GSH, the semimercaptal can undergo thiolytic cleavage to regenerate sulfamethoxazole hydroxylamine (SMX-NHOH).[4]
- **Protein Adduct Formation:** SMX-NO can also react with cysteine residues in proteins, leading to the formation of various adducts, including sulfinamide, N-hydroxysulfinamide, and N-hydroxysulfonamide adducts. This protein haptentation is thought to be a key step in initiating an immune response.[3]

Caption: Reaction of **4-Nitrososulfamethoxazole** with glutathione and protein thiols.

Abiotic Degradation Pathways

While specific studies on the abiotic degradation of **4-Nitrososulfamethoxazole** are limited, the following pathways can be inferred based on its chemical structure and the degradation of the parent compound, sulfamethoxazole.

- Hydrolysis: Cleavage of the S-N bond is a likely hydrolytic pathway, leading to the formation of sulfanilic acid derivatives and 3-amino-5-methylisoxazole.
- Photolysis: Exposure to UV light may lead to the cleavage of the nitroso group (denitrosation) or rearrangement of the aromatic ring.
- Thermal Degradation: At elevated temperatures, fragmentation of the molecule is expected, potentially initiated by the cleavage of the weaker bonds in the structure. Two main thermal degradation pathways for the parent sulfamethoxazole have been proposed, which involve the initial release of aniline followed by SO₂ and 3-amino-5-methylisoxazole.[7]



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Caption: Potential abiotic degradation pathways of **4-Nitrososulfamethoxazole**.

Experimental Protocols

Detailed experimental protocols for assessing the stability of **4-Nitrososulfamethoxazole** are crucial for obtaining reliable and reproducible data. The following sections provide generalized methodologies based on ICH guidelines and common practices in pharmaceutical analysis.

Synthesis of 4-Nitrososulfamethoxazole

While various methods exist for the synthesis of C-nitroso compounds, a common approach for aromatic nitroso compounds involves the nitrosation of an appropriate precursor. For **4-Nitrososulfamethoxazole**, this would typically involve the controlled oxidation of sulfamethoxazole hydroxylamine or the direct nitrosation of a suitable sulfamethoxazole derivative. A general procedure for the nitrosation of tertiary aromatic amines involves the use of nitrous acid.[8]

Illustrative Workflow for Synthesis



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Caption: General workflow for the synthesis of **4-Nitrososulfamethoxazole**.

Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to identify degradation products and establish the intrinsic stability of the molecule.[4][6]

1. Hydrolysis Study:

- Procedure: Prepare solutions of **4-Nitrososulfamethoxazole** in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.
- Conditions: Incubate the solutions at a specified temperature (e.g., 60°C).
- Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Neutralize the samples and analyze by a stability-indicating HPLC method.

2. Photostability Study:

- Procedure: Expose a solution of **4-Nitrososulfamethoxazole** and the solid compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
- Control: Protect a parallel set of samples from light.
- Sampling and Analysis: Analyze the samples at appropriate time intervals.

3. Thermal Stability Study:

- Procedure: Expose the solid **4-Nitrososulfamethoxazole** to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.
- Sampling and Analysis: Analyze the samples at different time points.

4. Oxidative Degradation Study:

- Procedure: Treat a solution of **4-Nitrososulfamethoxazole** with an oxidizing agent (e.g., 3% hydrogen peroxide).
- Conditions: Maintain the solution at room temperature.
- Sampling and Analysis: Monitor the degradation over time.

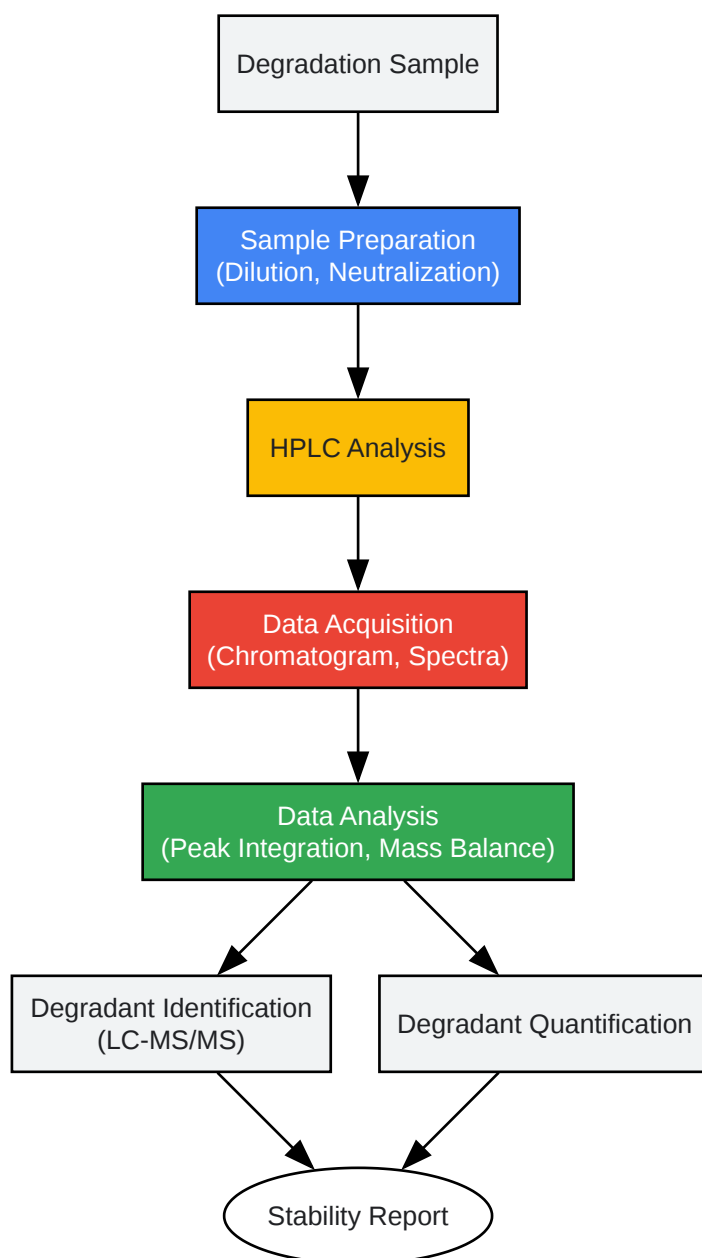
Analytical Methodology

A validated stability-indicating analytical method is essential for forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common technique.

Illustrative HPLC Method Parameters:

| Parameter | Condition |
|--------------------|---|
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m) |
| Mobile Phase | A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) or MS/MS |
| Injection Volume | 10 μ L |
| Column Temperature | 30°C |

Workflow for Stability Sample Analysis



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Caption: Workflow for the analysis of stability samples of **4-Nitrososulfamethoxazole**.

Conclusion

4-Nitrososulfamethoxazole is a reactive metabolite of sulfamethoxazole with significant implications for the drug's safety profile. While its reactivity with biological thiols is a key degradation pathway leading to detoxification or protein haptentation, a comprehensive understanding of its intrinsic chemical stability under various abiotic conditions is still lacking in

publicly available literature. This technical guide has summarized the known chemical properties and degradation pathways and has provided a framework for conducting systematic stability studies based on established regulatory guidelines and analytical methodologies.

Further research focusing on generating quantitative stability data for **4-**

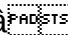
Nitrososulfamethoxazole is crucial for a complete risk assessment and for the development of safer sulfonamide-based therapeutics.

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